3-プロピルピリダジン

概要

説明

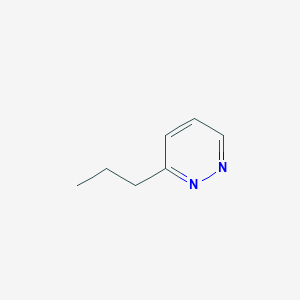

3-Propylpyridazine is a derivative of the pyridazine class of compounds, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2 in the ring. Pyridazines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 3-Propylpyridazine, they offer insights into the chemistry of related pyridazine compounds, which can be extrapolated to understand the properties and potential synthesis of 3-Propylpyridazine.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 3-amino-6-(hetero)arylpyridazines . This method provides a versatile approach to introduce different substituents into the pyridazine ring. Additionally, eco-friendly synthesis methods have been developed for related heterocycles using 2-acylpyridazin-3(2H)-ones as acyl transfer agents . These methods emphasize the importance of atom economy and environmental considerations in the synthesis of pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be characterized using various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and vibrational spectra of these compounds . Such studies provide detailed information on the geometry, electronic distribution, and potential reactivity of the pyridazine ring.

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of various functional groups into the molecule . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyridazine ring. Additionally, the reactivity can be studied through mechanisms such as the ANRORC type ring transformation, which involves nucleophilic addition and intramolecular ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the pyridazine ring. The introduction of halogen atoms, for example, can significantly affect these properties . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined using UV-visible spectroscopy and TD-DFT calculations . These properties are crucial for understanding the potential applications of pyridazine derivatives in medicinal chemistry and material science.

科学的研究の応用

医薬品化学:抗菌作用と抗癌作用

3-プロピルピリダジン誘導体は、その潜在的な抗菌作用と抗癌作用のために、医薬品化学において注目すべき構造として特定されています。 ピリダジン環を含む[3 + n]環状付加反応は、新しい治療薬の開発に使用できる化合物を合成するための重要な方法です .

オプトエレクトロニクス:蛍光材料とセンサー

オプトエレクトロニクスの分野では、3-プロピルピリダジンは蛍光材料とセンサーの生成に使用されます。 これらの材料は、発光ダイオード(LED)から生体センサーまで、幅広い用途を持ち、ピリダジン環は分子の光物理特性において重要な役割を果たしています .

有機合成:[3 + n]環状付加反応

[3 + n]環状付加反応は、複素環の合成において重要です。 3-プロピルピリダジンはこれらの反応に関与することができ、これはさまざまな化学産業で潜在的な用途を持つ複雑な有機分子を生成するために不可欠です .

非線形光学:第二高調波発生

3-プロピル置換基を持つものを含むピリダジン誘導体は、その非線形光学特性について研究されてきました。 これらの特性は、レーザー技術や通信で使用される第二高調波発生(SHG)にとって特に重要です .

密度汎関数理論(DFT)研究

密度汎関数理論計算は、ピリダジン誘導体のコンフォメーション、電子構造、電子分布を理解するために実行されます。 この理論的アプローチは、さまざまな用途におけるこれらの化合物の挙動を予測するのに役立ちます .

鈴木・宮浦クロスカップリング反応

3-プロピルピリダジンは、鈴木・宮浦クロスカップリング反応で使用されます。これは、炭素-炭素結合を形成するパラジウム触媒プロセスです。 この反応は、医薬品や電子産業向けの材料を含む複雑な有機分子を合成する上で極めて重要です .

Safety and Hazards

The safety information for 3-Propylpyridazine indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

作用機序

Target of Action

3-Propylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It’s known that pyridazinone derivatives can interact with various biological targets, leading to a range of physiological effects . For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to impact a wide range of biological targets and physiological effects .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

特性

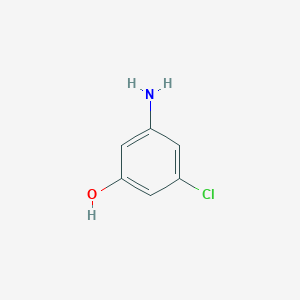

IUPAC Name |

3-propylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWXEPAERVANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599636 | |

| Record name | 3-Propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28200-53-5 | |

| Record name | 3-Propylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the regioselective synthesis method described in the paper for 3-propylpyridazine derivatives?

A1: The paper [] describes a novel, efficient, and environmentally friendly method for synthesizing a specific class of 3-propylpyridazine derivatives, namely ethyl 6-aryl-3-propylpyridazine-4-carboxylates. The significance lies in the "regioselective" nature of the synthesis, meaning it preferentially forms the desired product over other possible isomers. This is crucial for drug discovery, as isomers can exhibit drastically different biological activities. The method's reliance on water as a solvent further adds to its appeal by being more sustainable and cost-effective compared to traditional organic solvents.

Q2: What are the potential applications of the synthesized 3-propylpyridazine derivatives?

A2: While the paper [] focuses primarily on the synthesis methodology, the class of compounds synthesized (ethyl 6-aryl-3-propylpyridazine-4-carboxylates) holds promise for further investigation in various fields. Pyridazine derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific derivatives synthesized in the paper could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals. Further research is needed to explore their specific biological activities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)